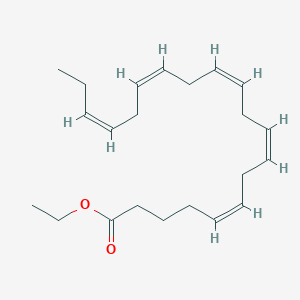

Eicosapentaenoic acid ethyl ester

概要

説明

作用機序

Target of Action

Icosapent ethyl is an ethyl ester of eicosapentaenoic acid (EPA), a type of omega-3 fatty acid . Its primary target is the synthesis and clearance of triglycerides in the body . It is used to treat patients with severe hypertriglyceridemia .

Mode of Action

Icosapent ethyl interacts with its targets by reducing the synthesis of triglycerides and enhancing their clearance . It is de-esterified and converted into active EPA, which is then absorbed in the small intestine . Very little (<1%) is left circulating in the plasma as EPA incorporates into phospholipids, triglycerides, and cholesteryl esters .

Biochemical Pathways

The potential mechanisms of action of Icosapent ethyl include increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity . These actions affect the metabolism of triglycerides, leading to their reduction in the body .

Pharmacokinetics

Icosapent ethyl is absorbed in the small intestine after being converted into active EPA . It reaches peak plasma concentration in about 5 hours post-oral administration . As mentioned earlier, very little of it is left circulating in the plasma as it incorporates into various lipid molecules .

Action Environment

The action of Icosapent ethyl can be influenced by various environmental factors. For instance, the absorption and efficacy of the drug can be affected by the diet of the patient . Furthermore, the drug’s action can be influenced by the patient’s overall health status, including the presence of other diseases and the use of other medications .

生化学分析

Biochemical Properties

Icosapent ethyl plays a significant role in biochemical reactions. It reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances triglyceride clearance from circulating VLDL . Beyond triglyceride reduction, icosapent ethyl has beneficial effects on cell membrane stabilization, plaque progression, and lipid oxidation .

Cellular Effects

Icosapent ethyl exerts various effects on cells and cellular processes. It has been associated with reduced inflammation, improved cholesterol levels, and reduced blood pressure . It also modulates the content of vascular regenerative cells that play crucial roles in hematopoietic cell pool maintenance .

Molecular Mechanism

The molecular mechanism of action of icosapent ethyl involves reducing hepatic VLDL-TG synthesis and/or secretion and enhancing triglyceride clearance from circulating VLDL . It also has anti-inflammatory and anti-thrombotic properties .

Temporal Effects in Laboratory Settings

Over time, icosapent ethyl has shown to significantly reduce major adverse cardiovascular events by 25% and total (first plus subsequent) cardiovascular events by 32% . The effects of icosapent ethyl may vary between individuals .

Metabolic Pathways

Icosapent ethyl is involved in the metabolic pathway that reduces hepatic VLDL-TG synthesis and/or secretion and enhances triglyceride clearance from circulating VLDL .

準備方法

Synthetic Routes and Reaction Conditions

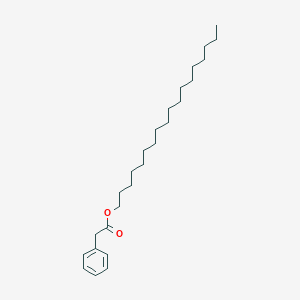

Icosapent ethyl is synthesized through the esterification of eicosapentaenoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation and recrystallization to obtain the pure ethyl ester .

Industrial Production Methods

In industrial settings, the production of icosapent ethyl involves large-scale esterification processes. The eicosapentaenoic acid is first extracted from fish oil and then subjected to esterification with ethanol. The reaction is carried out in large reactors, and the product is purified using advanced techniques such as high-performance liquid chromatography to ensure high purity and yield .

化学反応の分析

Types of Reactions

Icosapent ethyl undergoes several types of chemical reactions, including:

Oxidation: Icosapent ethyl can be oxidized to form various oxidation products, including hydroperoxides and epoxides.

Reduction: Reduction reactions can convert icosapent ethyl back to its parent fatty acid, eicosapentaenoic acid.

Substitution: Icosapent ethyl can undergo substitution reactions, particularly at the ester functional group, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

Major Products Formed

Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.

Reduction: Eicosapentaenoic acid.

Substitution: Various substituted esters and derivatives.

科学的研究の応用

Icosapent ethyl has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study esterification and oxidation reactions.

Biology: Investigated for its effects on cellular membranes and lipid metabolism.

Medicine: Extensively studied for its cardiovascular benefits, particularly in reducing triglyceride levels and preventing cardiovascular events.

Industry: Used in the formulation of dietary supplements and pharmaceuticals aimed at managing hypertriglyceridemia and cardiovascular risk

類似化合物との比較

Similar Compounds

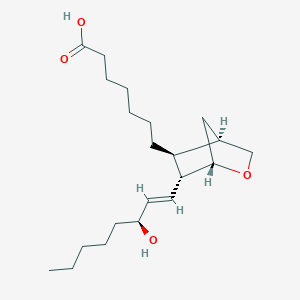

Eicosapentaenoic acid: The parent compound of icosapent ethyl, also an omega-3 fatty acid with similar cardiovascular benefits.

Docosahexaenoic acid: Another omega-3 fatty acid with cardiovascular and anti-inflammatory properties.

Omega-3 polyunsaturated fatty acids: A broader class of compounds that includes both eicosapentaenoic acid and docosahexaenoic acid

Uniqueness

Icosapent ethyl is unique in its highly purified form and specific esterification, which enhances its bioavailability and efficacy compared to other omega-3 fatty acids. Its specific formulation allows for targeted therapeutic effects, particularly in reducing triglyceride levels and preventing cardiovascular events .

特性

Key on ui mechanism of action |

Studies suggest that EPA reduces hepatic very low-density lipoprotein triglycerides (VLDL-TG) synthesis and/or secretion and enhances TG clearance from circulating VLDL particles. Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity. |

|---|---|

CAS番号 |

73310-10-8 |

分子式 |

C22H34O2 |

分子量 |

330.5 g/mol |

IUPAC名 |

ethyl (5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoate |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8-,12-11-,15-14-,18-17- |

InChIキー |

SSQPWTVBQMWLSZ-XAJGXLQPSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

異性体SMILES |

CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC |

正規SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Key on ui other cas no. |

86227-47-6 |

同義語 |

5,8,11,14,17-eicosapentaenoic acid, ethyl ester, (5Z,8Z,11Z,14Z,17Z)- AMR-101 AMR101 eicosapentaenoic acid ethyl ester Epadel ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate ethyl all-cis-5,8,11,14,17-icosapentaenoate ethyl eicosapentaenoate ethyl eicosapentaenoic acid ethyl icosapentaenoate ethyl-eicosapentaenoic acid ethyl-EPA icosapent icosapent ethyl vascepa |

製品の起源 |

United States |

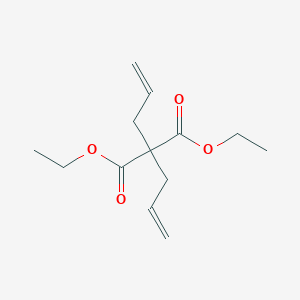

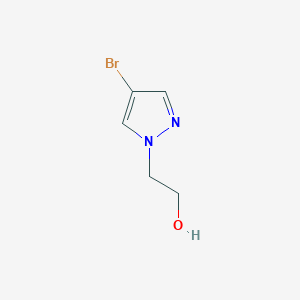

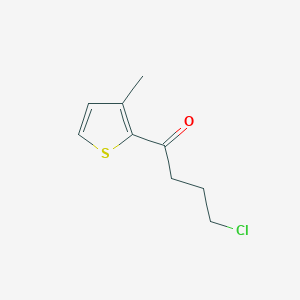

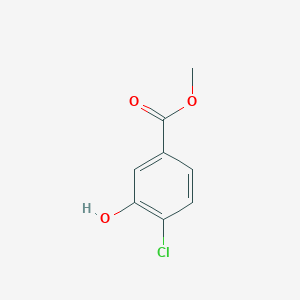

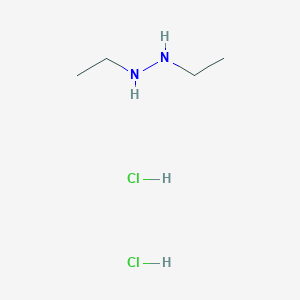

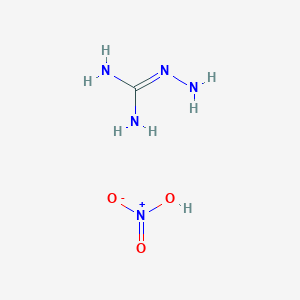

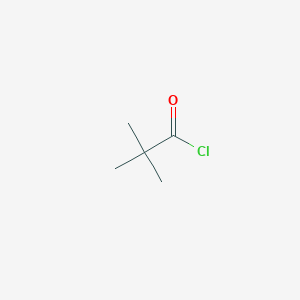

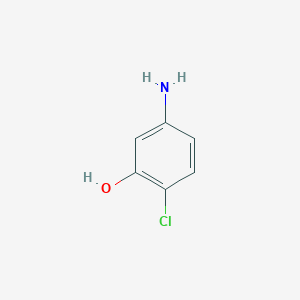

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。